molecular formula C27H25FN4O2 B2781308 N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide CAS No. 1029765-38-5

N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide

Cat. No. B2781308
CAS RN: 1029765-38-5
M. Wt: 456.521
InChI Key: OGEAERFWICXHPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide” is a complex organic compound. It contains a quinazolinone core, which is a type of heterocyclic compound. This core is substituted with various functional groups including a 4-bromophenyl group, a 4-fluorobenzyl group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic core. The bromophenyl, fluorobenzyl, and acetamide groups would all contribute to the overall molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might increase its density and boiling point compared to similar compounds without these halogens .

Scientific Research Applications

Antipsychotic Agents: The compound’s structural features make it a candidate for antipsychotic drug development. Researchers may explore its interactions with neurotransmitter receptors and evaluate its efficacy in treating psychiatric disorders.

Antiviral Activity: Given the indole and piperazine moieties, investigations into its antiviral properties could be promising. Molecular docking studies against viral targets might reveal potential antiviral mechanisms.

Cardiovascular Drugs: The compound’s piperazine ring could contribute to cardiovascular effects. Researchers may explore its impact on ion channels, cardiac function, or vasodilation.

Cancer Research

The compound’s unique structure suggests potential applications in cancer therapy:

Anticancer Agents: Researchers could evaluate its cytotoxicity against tumor cell lines. For instance, derivatives like pyrazolopyrimidin-4-one have shown potent antitumor activity.

Anti-HIV Research

Indole derivatives have been investigated for their anti-HIV-1 properties. Molecular docking studies could reveal interactions with viral enzymes or receptors .

Safety And Hazards

As with any chemical compound, handling “N-(4-bromophenyl)-2-[4-[(4-fluorobenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O2/c1-18-5-4-6-19(17-18)26(33)30-24-22-7-2-3-8-23(22)29-25(24)27(34)32-15-13-31(14-16-32)21-11-9-20(28)10-12-21/h2-12,17,29H,13-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEAERFWICXHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide

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